{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
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Overview
Description
The compound “{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also has methoxy groups (-OCH3), which are ether functional groups, and a benzyl group, which is often used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methoxy and benzyl groups, and finally the addition of the amine group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyridine ring is aromatic and planar, while the methoxy and benzyl groups could introduce some steric hindrance .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the methoxy groups could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role. For example, the presence of the pyridine ring could make the compound somewhat basic, while the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Selective Deprotection of Hydroxy Functions
The research by Horita et al. (1986) discusses the selectivity of deprotection for benzyl and 4-methoxybenzyl (MPM) protecting groups for hydroxy functions, highlighting the utility of such groups in synthetic chemistry. This study emphasizes the importance of selective deprotection in complex molecule synthesis, which could be relevant for the manipulation of similar compounds (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Oxidative Deprotection
Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, showcasing its hydrolysis under oxidative conditions. This reveals the broader utility of methoxybenzyl groups in protecting sensitive functionalities during synthetic procedures, potentially applicable to the study compound's synthesis or modification (Yoo, Kim Hye, & Kyu, 1990).
Catalysis and Functional Models for Enzymatic Reactions
Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate ligands, including bis(pyridin-2-ylmethyl)amine, as models for methane monooxygenases. This research illustrates the potential of pyridinylmethylamine derivatives in mimicking the active sites of enzymes and catalyzing hydroxylation reactions, relevant to understanding the catalytic capabilities of the study compound (Sankaralingam & Palaniandavar, 2014).
Hydroxylation Catalysis
Miller et al. (1995) described chloroperoxidase-catalyzed hydroxylation of p-methylanisole to 4-methoxybenzyl alcohol. This study showcases the enzyme's capability to catalyze benzylic hydroxylation, offering insights into potential biocatalytic applications for similar methoxybenzyl compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials. If it’s a synthetic intermediate, research could focus on optimizing its synthesis and exploring its use in the synthesis of other complex molecules .
properties
IUPAC Name |
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-17-4-3-5-20(12-17)16-26-21-7-6-19(13-22(21)25-2)15-24-14-18-8-10-23-11-9-18;/h3-13,24H,14-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINIGDJIVTRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3=CC=NC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
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